molecular formula C22H19Cl2N3O B14631279 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide CAS No. 56182-64-0

2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide

Cat. No.: B14631279
CAS No.: 56182-64-0
M. Wt: 412.3 g/mol
InChI Key: DRVWOCUQMWJPME-UHFFFAOYSA-N
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Description

2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide is a chemical compound known for its potential biological activities. It belongs to the class of N-arylcinnamamides, which are derivatives of cinnamic acid. These compounds have been studied for their antimicrobial, anti-inflammatory, and other pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide typically involves the reaction of 2,5-dichloroaniline with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of transcription factors such as NF-κB, which play a crucial role in the inflammatory response . The compound may also interact with other cellular pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dianilino-N-(2,5-dichlorophenyl)but-2-enamide stands out due to its specific substitution pattern on the aromatic rings, which may confer unique biological activities. Its ability to inhibit NF-κB and other inflammatory pathways makes it a promising candidate for further research in anti-inflammatory and antimicrobial therapies .

Properties

CAS No.

56182-64-0

Molecular Formula

C22H19Cl2N3O

Molecular Weight

412.3 g/mol

IUPAC Name

2,3-dianilino-N-(2,5-dichlorophenyl)but-2-enamide

InChI

InChI=1S/C22H19Cl2N3O/c1-15(25-17-8-4-2-5-9-17)21(26-18-10-6-3-7-11-18)22(28)27-20-14-16(23)12-13-19(20)24/h2-14,25-26H,1H3,(H,27,28)

InChI Key

DRVWOCUQMWJPME-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)NC1=C(C=CC(=C1)Cl)Cl)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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